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Compound of Interest

Compound Name: 2-bromo-N-cyclopentylbutanamide

CAS No.: 905811-01-0

Cat. No.: B1340992

Get Quote

Executive Summary
2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized

-haloamide scaffold used primarily as a versatile intermediate in the synthesis of
pharmaceutical agents, specifically pyrrolidone derivatives (racetams) and peptidomimetics.[1]
[2][3][4] Its structure combines a lipophilic cyclopentyl ring with a reactive

-bromo stereocenter, rendering it a high-value electrophile for nucleophilic substitution (

) and radical cyclization reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis

via the Schotten-Baumann condition, structural characterization, and downstream utility in drug

discovery.

Chemical Identity & Physicochemical Profile[1][4][5]
[6][7][8]
The molecule consists of a butyric acid backbone functionalized with a bromine atom at the
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-position and a cyclopentyl amine moiety. The

-carbon is a chiral center, typically synthesized as a racemate unless chiral starting materials
(e.g., (R)-2-bromobutyryl bromide) are employed.

Table 1: Physicochemical Specifications
Property Value Source/Derivation

IUPAC Name
2-bromo-N-

cyclopentylbutanamide
Standard Nomenclature

CAS Registry 905811-01-0 Chemical Abstracts Service

Molecular Formula Stoichiometry

Molecular Weight 234.13 g/mol Calculated

Physical State Off-white solid or viscous oil Analogous amides [1]

Melting Point 109–112 °C (Predicted)
EPI Suite / Analogous

structures [2]

Solubility
Soluble in DCM, EtOAc,

DMSO; Low in Water
Lipophilic amide functionality

LogP ~2.5 XLogP3 Prediction [2]

Chirality
1 Chiral Center (

)

(R) and (S) Enantiomers

possible

Synthesis Protocol: Acyl Halide Coupling
The most robust synthetic route involves the nucleophilic acyl substitution of 2-bromobutyryl

bromide with cyclopentylamine under anhydrous conditions. This method minimizes hydrolysis

side-products compared to direct acid coupling.

Reaction Scheme
Step-by-Step Methodology
Reagents:
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2-Bromobutyryl bromide (1.0 equiv)

Cyclopentylamine (1.0 equiv)

Triethylamine (TEA) (1.2 equiv) - Acts as HBr scavenger

Dichloromethane (DCM) - Anhydrous solvent

Protocol:

Preparation: Charge a flame-dried 3-neck round-bottom flask with cyclopentylamine (10

mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Place under

atmosphere.

Cooling: Cool the solution to 0°C using an ice/salt bath to control the exothermic nature of

the acylation.

Addition: Add 2-bromobutyryl bromide (10 mmol) dropwise via a pressure-equalizing addition

funnel over 30 minutes. Critical: Slow addition prevents localized overheating and di-

acylation.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

Workup:

Quench with saturated

(aq).

Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine)

and Brine.

Dry over

and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (
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).

Synthesis Workflow Diagram
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Figure 1: Logical workflow for the synthesis of 2-bromo-N-cyclopentylbutanamide ensuring

safety and yield optimization.

Structural Characterization (Spectroscopy)
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As an analytical scientist, relying solely on literature values is insufficient. The following data

represents the expected spectral signature based on first-principles of NMR shielding and

coupling constants for this specific scaffold.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

6.35 Broad Singlet 1H NH (Amide)

Deshielded by

carbonyl; broad

due to

quadrupole

broadening.

4.32 Triplet (t) 1H
CH-Br (

-H)

Significantly

deshielded by

electronegative

Br and C=O.

4.18 Multiplet (m) 1H N-CH (Ring)

Methine proton

on cyclopentyl

ring adjacent to

Nitrogen.

2.05 - 1.95 Multiplet (m) 2H
CH₂ (

-H)

Methylene group

adjacent to the

chiral center.

1.90 - 1.40 Multiplet (m) 8H Ring CH₂

Cyclopentyl

methylene

protons

(envelope

conformation).

1.05 Triplet (t) 3H CH₃

Terminal methyl

group; triplet due

to coupling with

-CH₂.
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Infrared Spectroscopy (FT-IR)
3280 cm⁻¹: N-H stretch (secondary amide).

1650 cm⁻¹: C=O stretch (Amide I band).

1540 cm⁻¹: N-H bend (Amide II band).

600–700 cm⁻¹: C-Br stretch (fingerprint region).

Applications in Drug Discovery
The 2-bromo-N-cyclopentylbutanamide structure is not usually a final drug but a "warhead"

intermediate. Its utility lies in two primary pathways:

Pathway A: Nucleophilic Substitution ( )
The

-bromine is an excellent leaving group. Reaction with secondary amines (e.g., pyrrolidine,
piperazine) yields

-amino amides.

Relevance: This mimics the structure of Levetiracetam (Keppra) analogs, a major class of

anti-epileptic drugs (SV2A ligands) [3].

Mechanism: Inversion of configuration at the

-carbon (Walden inversion).

Pathway B: Radical Cyclization (Atom Transfer)
Under Atom Transfer Radical Polymerization (ATRP) conditions or photoredox catalysis, the C-

Br bond can generate a radical species.

Relevance: Used to close rings to form

-lactams (pyrrolidones) via intramolecular cyclization if an alkene tether is present, or for
surface functionalization in biomaterials [4].
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Reactivity Pathway Diagram
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Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)
As a Senior Scientist, strictly adhering to safety protocols is non-negotiable when handling

-haloamides.

Lachrymator Potential:

-bromo carbonyls (like the starting material 2-bromobutyryl bromide) are potent
lachrymators. While the amide is less volatile, it should still be handled in a fume hood.

Alkylating Agent: The C-Br bond is reactive toward biological nucleophiles (DNA/Proteins).

Wear nitrile gloves and eye protection.

Storage: Store at 2–8°C under inert gas (

) to prevent slow hydrolysis or discoloration due to bromine liberation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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